Methyl 2-amino-2-phenylacetate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Methyl 2-amino-2-phenylacetate hydrochloride involves multiple steps, including the acetylation, esterification, and ester interchange processes. A specific example of synthesis optimization involves reacting α-amino(2-chlorophenyl)acetic acid with methanol and thionyl chloride, achieving a yield of 98% under optimized conditions (Wang Guo-hua, 2008). Another synthesis approach involves the N-alkylation of methyl α-azido glycinate N-benzoylated with methyl 2-amino-2-phenylacetate, showcasing the versatility in synthesis methodologies (Oumaima Karai et al., 2018).
Molecular Structure Analysis
The structural characterization of compounds related to Methyl 2-amino-2-phenylacetate hydrochloride has been conducted using various spectroscopic techniques. For instance, triorganotin(IV) derivatives have been characterized by NMR, Mossbauer, and IR spectroscopy, revealing details about their polymeric structures and the coordination of ligands (T. Baul et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving Methyl 2-amino-2-phenylacetate derivatives can lead to various products depending on the reactants and conditions. For example, the reaction of methyl phenyldiazoacetate with arylamine and imine in the presence of dirhodium acetate yields methyl 1,2-diaryl-1,2-diaminopropanoate with high diastereoselectivity (Yuanhua Wang et al., 2003). Such reactions highlight the compound's reactivity and potential for creating stereochemically complex products.
Physical Properties Analysis
The physical properties of Methyl 2-amino-2-phenylacetate hydrochloride and its derivatives, such as solubility and melting points, are crucial for their handling and application in various chemical processes. While specific data on Methyl 2-amino-2-phenylacetate hydrochloride was not detailed in the available literature, related compounds' synthesis and characterization provide insights into their physical behavior and stability under different conditions.
Chemical Properties Analysis
The chemical properties of Methyl 2-amino-2-phenylacetate hydrochloride, including its reactivity with other compounds, are central to its applications in synthesis and medicinal chemistry. For example, its role in the synthesis of antibacterial compounds and its reactivity in the presence of catalysts for aminocarbonylation reactions (Valentina Beghetto et al., 2004) demonstrate its versatile chemical properties.
Scientific Research Applications
Antibacterial Activity : A derivative, Methyl (2R)-2-benzamido-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino-acetate, shows bactericidal activity against both Gram-positive and Gram-negative bacteria (Karai et al., 2018).
Photoelectronic Devices : Synthesized compounds related to Methyl 2-amino-2-phenylacetate hydrochloride demonstrate good thermal stability and potential use in photoelectronic devices due to their crystallinity and photoluminescence properties (Shafi et al., 2021).
Methamphetamine Synthesis : A synthetic marker compound is found in methamphetamine synthesized via a method involving phenylacetic acid, a related compound, making it a key component in this synthesis process (Toske et al., 2017).
Antimalarial Activity : The synthesis of related compounds has shown promising antimalarial activity. The potency is correlated to phenyl ring size and electron donation, suggesting potential for clinical trials (Werbel et al., 1986).
Optimized Synthesis Conditions : Research on methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a similar compound, has identified optimal reaction conditions for synthesis (Wang Guo-hua, 2008).
Pharmaceutical and Biotechnology Applications : A novel method for obtaining 2-aminocyclobutene-1-carboxylic acid derivatives and their incorporation into small peptides, has potential applications in the pharmaceutical and biotechnology industries (Meijere et al., 2010).
Formation of Non-volatile Residues : The thermal decomposition of hydrochlorides of 2-amino acid esters, including similar compounds, leads to the formation of non-volatile residues, with some reaction products being non-volatile and some being volatile (Rak et al., 1990).
Antiarrhythmic Agents : The 1,4-benzodioxanyl-2-methyl ester shows a promising pharmacological and pharmacokinetic profile as a short-acting antiarrhythmic agent (Chorvat et al., 1993).
Corrosion Inhibition : Amino acid compounds, including similar esters, have shown inhibitory properties in mild steel corrosion, strongly correlated with their molecular interactions and reactivity (Gómez et al., 2005).
Hydrogenation Catalysts : Research demonstrates that ruthenium-phosphine catalysis under low hydrogen pressure can efficiently produce 2-phenylethanol from similar esters under mild conditions (Nomura et al., 2001).
Safety And Hazards
Methyl 2-amino-2-phenylacetate hydrochloride is classified as an Eye Irritant 2 . Precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation . In case of contact with skin or eyes, rinse with plenty of water . If swallowed, make the victim drink water and consult a doctor if feeling unwell .
properties
IUPAC Name |
methyl 2-amino-2-phenylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHMTBUWTGVEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-phenylacetate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.